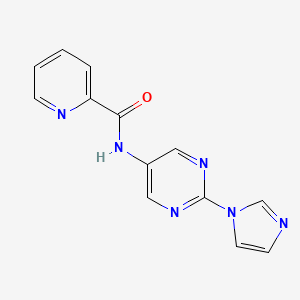
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide, also known as NIP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and molecular biology.
Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of 3-substituted imidazo[1,5-a]pyridine compounds, which are structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide, involves heating aldehydes with 2-cyanopyridine and ammonium acetate. These compounds were characterized, and their molecular structures were established through single-crystal X-ray diffraction studies (Fulwa & Manivannan, 2012).
Biological Activities and Applications
- Research on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, which share a core structure with this compound, has revealed moderate to good antituberculosis activity against Mycobacterium tuberculosis. Among the synthesized compounds, some demonstrated significant activity with minimum inhibitory concentration (MIC) values indicating potential as antituberculosis agents (Jadhav et al., 2016).
- Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the structure of interest, have been shown to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifications to the hairpin structure have enhanced cellular uptake and biological activity, indicating potential applications in gene regulation and therapeutic interventions (Meier, Montgomery, & Dervan, 2012).
Chemical Modifications for Enhanced Activity
- Medicinal chemistry strategies have been employed to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to this compound. By modifying the heterocycle or blocking the reactive site, researchers have successfully reduced AO metabolism, highlighting the importance of structural modifications in enhancing the stability and activity of these compounds (Linton et al., 2011).
properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRFQHDXQKSHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

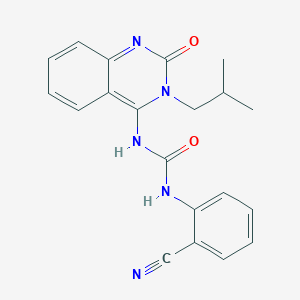
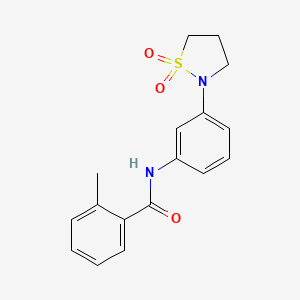
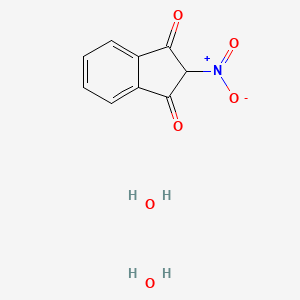
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)
![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
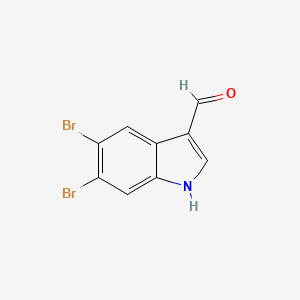

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)
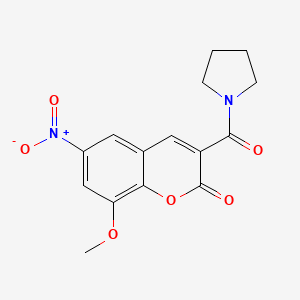
![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)